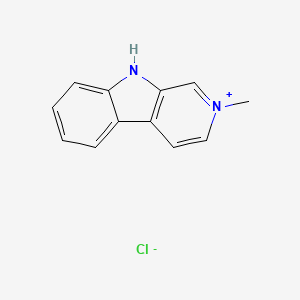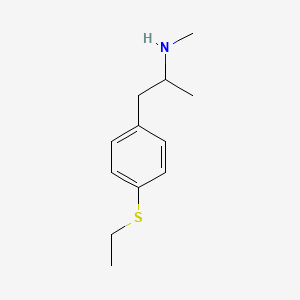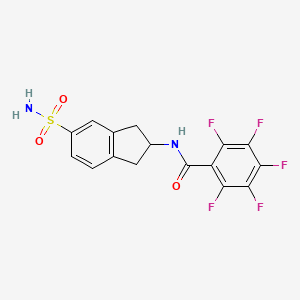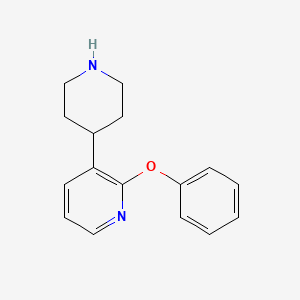
2-phenyl-N-(1,3,4-thiadiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-N-(1,3,4-thiadiazol-2-yl)acetamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the thiadiazole ring, which contains sulfur and nitrogen atoms, contributes to the compound’s unique chemical and biological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of phenylacetic acid hydrazide with thiocarbonyl compounds under specific conditions. One common method includes the reaction of phenylacetic acid hydrazide with carbon disulfide in the presence of potassium hydroxide, followed by cyclization with hydrazine hydrate to form the thiadiazole ring . The reaction conditions often involve refluxing the mixture in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of 1,3,4-thiadiazole derivatives, including this compound, may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-phenyl-N-(1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Applications De Recherche Scientifique
2-phenyl-N-(1,3,4-thiadiazol-2-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Shows potential as an anticancer agent due to its ability to inhibit specific protein kinases.
Industry: Used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-phenyl-N-(1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit protein kinases by binding to the active site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of cellular signaling pathways, ultimately resulting in cell death . The thiadiazole ring plays a crucial role in the binding affinity and specificity of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide
- 4-(3-Nitro-4-methoxyphenyl)-1,2,3-thiadiazole
- 4-(2,5-Dimethoxy-3-nitrophenyl)-1,2,3-thiadiazole
Uniqueness
2-phenyl-N-(1,3,4-thiadiazol-2-yl)acetamide is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties. Its ability to inhibit protein kinases and exhibit antimicrobial activity makes it a valuable compound for various scientific research applications .
Propriétés
Formule moléculaire |
C10H9N3OS |
|---|---|
Poids moléculaire |
219.27 g/mol |
Nom IUPAC |
2-phenyl-N-(1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C10H9N3OS/c14-9(12-10-13-11-7-15-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,13,14) |
Clé InChI |
VRCPUIHHVMQIHP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)NC2=NN=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



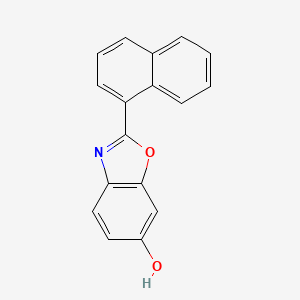
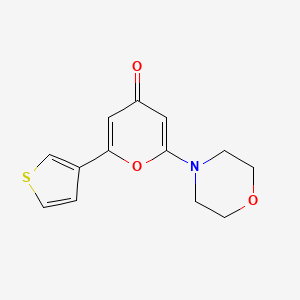
![2-Morpholin-4-yl-benzo[h]chromene-4-thione](/img/structure/B10842005.png)



![2-Naphthalen-2-yl-1H-[1,8]naphthyridin-4-one](/img/structure/B10842028.png)
